molecular formula C9H8N2O B3288828 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde CAS No. 85333-33-1

2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde

Cat. No.: B3288828
CAS No.: 85333-33-1
M. Wt: 160.17 g/mol
InChI Key: NEAKUWYCNOISFI-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde is a high-value chemical building block belonging to the privileged imidazo[1,2-a]pyridine scaffold, recognized for its significant applications in medicinal chemistry . This specific carbaldehyde derivative serves as a key synthetic intermediate for exploring novel therapeutic agents. The aldehyde functional group at the 8-position is a versatile handle for further chemical transformations, enabling the construction of a diverse array of complex molecules for biological screening. The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle found in several clinically used drugs and is the foundational structure of Telacebec (Q203), an anti-tuberculosis agent currently in Phase II clinical trials that targets the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis . This makes derivatives like this compound of particular interest for developing new antibiotics to combat multidrug-resistant (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Furthermore, research on closely related methylimidazo[1,2-a]pyridine carbaldehyde analogues has demonstrated potent activity against other pathogens, including the human cytomegalovirus (HCMV) and respiratory syncytial virus (RSV), highlighting the broader antiviral potential of this chemical series . This product is intended for use in research and development laboratories. It is strictly for professional, in-vitro research applications and is classified as "For Research Use Only." This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine-8-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-5-11-4-2-3-8(6-12)9(11)10-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAKUWYCNOISFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=C(C2=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde can be achieved through various synthetic routes. Common methods include:

Scientific Research Applications

Anti-Tuberculosis Activity

Recent research has highlighted the potential of imidazo[1,2-a]pyridine derivatives, including 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde, as promising candidates for anti-TB drugs. A study reviewed the structure-activity relationships (SAR) of various analogues and identified several compounds with significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) .

Key Findings:

  • Minimum Inhibitory Concentration (MIC): Compounds derived from this class exhibited MIC values ranging from 0.003 to 5.0 μM against Mtb strains .
  • Non-Cytotoxicity: Many of these compounds showed low cytotoxicity against human cell lines, indicating their potential safety for therapeutic use .
  • In Vivo Efficacy: In animal models, certain derivatives demonstrated up to 99.9% reduction in bacterial load after treatment .

Modulation of Serotonin Receptors

Another significant application of this compound lies in its ability to modulate serotonin receptors, specifically the 5-HT2A receptor. This modulation is crucial for developing treatments for various psychiatric disorders, including anxiety and depression .

Research Insights:

  • Serotonin Receptor Interaction: Compounds from this class have been shown to bind effectively to the 5-HT2A receptor, which is implicated in mood regulation .
  • Therapeutic Potential: The modulation of this receptor can lead to new therapeutic strategies for managing mood disorders.

The ongoing research into the applications of this compound suggests a bright future for this compound in pharmaceutical development. Notable case studies include:

  • High Throughput Screening (HTS): Researchers have utilized HTS methods to identify potent inhibitors from the imidazo[1,2-a]pyridine class against Mtb .
  • Pharmacokinetic Studies: Investigations into the pharmacokinetics of selected compounds have shown favorable profiles that support their advancement into clinical trials .

Mechanism of Action

The mechanism of action of 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in the bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent positions, functional groups, and electronic properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents Functional Group Molecular Weight (g/mol) Key Properties/Applications Evidence Source
8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde Methyl (C8), CHO (C2) Aldehyde 176.17 Electrophilic intermediate
Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate Methyl (C2), benzyloxy (C8), ester (C3) Ester 310.35 Building block for drug synthesis
3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride Methyl (C8), F (C3), COOH (C2) Carboxylic acid 230.62 Pharmaceutical intermediate
2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethanethioamide Methyl (C8), thioamide (C2 sidechain) Thioamide 205.28 Potential anticholinesterase agent
Key Observations:
  • Positional Effects : The methyl group at C2 (in the target compound) versus C8 (as in ) alters electronic distribution. For example, chlorination of 3-substituted imidazo[1,2-a]pyridines yields different products depending on methyl group placement .
  • Functional Group Impact : Aldehydes (CHO) at C8 (target) vs. esters (COOEt) or carboxylic acids (COOH) at C2/C3 () influence reactivity. Aldehydes are more electrophilic, enabling facile nucleophilic additions, while esters and acids are better suited for hydrolysis or amidation.
  • Biological Relevance: Thioamide derivatives (e.g., ) exhibit anticholinesterase activity, suggesting that substituents like thioamides or morpholino groups (as in ) enhance bioactivity compared to aldehydes.

Biological Activity

2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds has garnered significant attention due to its diverse biological activities, particularly in medicinal chemistry. The compound features a fused bicyclic system with an imidazole ring and a pyridine ring, along with a methyl group at the 2-position and an aldehyde group at the 8-position. This unique structure is pivotal for its biological interactions and therapeutic potential.

The chemical structure of this compound allows it to undergo various chemical reactions, including:

  • Oxidation : The aldehyde group can be oxidized to form corresponding carboxylic acids.
  • Reduction : The aldehyde can be reduced to the corresponding alcohol.
  • Substitution : The compound can participate in electrophilic or nucleophilic substitution reactions.

These reactions can lead to the formation of various derivatives that may exhibit enhanced biological activities.

Antimycobacterial Properties

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including this compound, as promising agents against Mycobacterium tuberculosis (Mtb). Research indicates that modifications in the structure significantly affect their antimycobacterial activity. For example:

  • Structure-Activity Relationship (SAR) studies have shown that specific substitutions at the C2 and C6 positions of the imidazo[1,2-a]pyridine core enhance potency against Mtb. Compounds with MIC (Minimum Inhibitory Concentration) values as low as 0.0003 μM have been reported against intracellular Mtb strains .
CompoundMIC (μM)Activity Type
Compound A0.0003Intracellular Mtb
Compound B0.0009Extracellular Mtb
Compound C0.07MDR-TB
Compound D0.14XDR-TB

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial cells. It has been shown to inhibit enzymes crucial for bacterial cell wall synthesis, thereby disrupting cellular integrity and function .

Case Studies

Several case studies have documented the efficacy of imidazo[1,2-a]pyridine derivatives in preclinical models:

  • Study on Antimycobacterial Activity : A focused library screening identified several derivatives with significant activity against both replicating and non-replicating Mtb strains. The most potent compounds demonstrated low cytotoxicity against mammalian cell lines (IC50 > 128 μM) while maintaining high specificity for Mtb .
  • Synthesis and Evaluation : In another study, new derivatives were synthesized based on the imidazo[1,2-a]pyridine scaffold and evaluated for their antimycobacterial properties. Compounds showed varying degrees of activity with some exhibiting selective inhibition against Mtb without affecting gram-positive or gram-negative bacteria .

Q & A

Q. How to design high-throughput screening platforms for imidazo[1,2-a]pyridine-based libraries?

  • Methodology : Employ Groebke-Blackburn-Bienaymé multicomponent reactions to generate adenine-mimetic libraries (>20 compounds/step) under mild conditions. Validate hits using fluorescence polarization assays for target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde
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